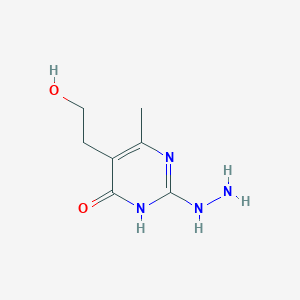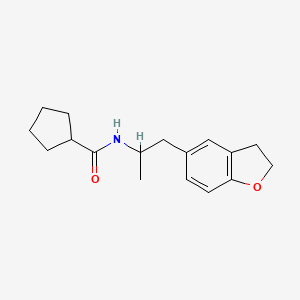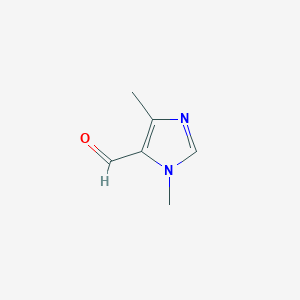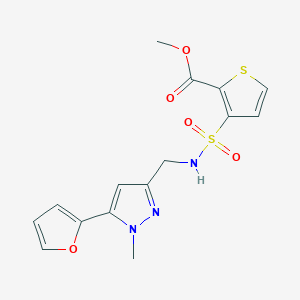![molecular formula C22H25N3O3 B2604103 (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415630-62-3](/img/structure/B2604103.png)
(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD-5718 and is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in the disease process. For example, in neurodegenerative diseases, this compound is believed to inhibit the aggregation of beta-amyloid and tau proteins, which are known to contribute to the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone vary depending on the specific application. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments include its high potency, specificity, and low toxicity. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as a therapeutic agent for the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the development of new analogs of this compound with improved solubility and potency.
Métodos De Síntesis
The synthesis of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2,3-dimethoxybenzaldehyde, 1-(2-bromoethyl)-2-propanol, and 1-(2-benzimidazolyl)-3-chloropropan-2-one. The reaction is carried out in the presence of a base and a solvent, and the product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer. In infectious diseases, this compound has been studied for its potential as an antiviral agent.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)21-23-17-9-5-6-10-18(17)25(21)15-12-24(13-15)22(26)16-8-7-11-19(27-3)20(16)28-4/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSPTAMXUSIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)

![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)

![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)

